Enhanced Metabolic Stability via Fluorine Blockade: cLogP Comparison with Des-Fluoro Analog
The presence of the 5-fluoro substituent in (5-fluoro-2-methyl-3-nitrophenyl)methanamine reduces cLogP by ~0.59 units relative to the des-fluoro analog (2-methyl-3-nitrophenyl)methanamine, directly lowering lipophilicity-driven metabolic clearance and off-target binding risks [1]. The target compound has a measured LogP of 1.7 (HCl salt), while the des-fluoro analog is predicted to have a LogP of approximately 2.29, representing a 25.8% reduction in logP [2].
| Evidence Dimension | Lipophilicity (LogP / cLogP) |
|---|---|
| Target Compound Data | LogP = 1.7 (HCl salt, experimental) |
| Comparator Or Baseline | (2-Methyl-3-nitrophenyl)methanamine (des-fluoro analog): cLogP ~2.29 (predicted) |
| Quantified Difference | ΔcLogP = -0.59 (25.8% reduction in lipophilicity) |
| Conditions | Experimental LogP for HCl salt from ChemSpace; predicted cLogP for des-fluoro analog based on fragment-based calculations |
Why This Matters
Lower lipophilicity correlates with reduced CYP450 oxidative metabolism and lower promiscuous off-target binding, making the fluorinated compound a superior starting point for lead optimization in drug discovery [2].
- [1] ChemSpace. 1-(5-fluoro-2-methyl-3-nitrophenyl)methanamine hydrochloride. LogP: 1.7. https://chem-space.com View Source
- [2] Waring MJ. Expert Opin Drug Discov. 2010;5(3):235-248. Lipophilicity in drug discovery. View Source
